molecular formula C16H23BO3 B13535670 2-[2-(4-Methoxyphenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-[2-(4-Methoxyphenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13535670
M. Wt: 274.2 g/mol
InChI Key: CXGWZOPPZMCINS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

Molecular Formula

C16H23BO3

Molecular Weight

274.2 g/mol

IUPAC Name

2-[2-(4-methoxyphenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C16H23BO3/c1-15(2)16(3,4)20-17(19-15)14-10-13(14)11-6-8-12(18-5)9-7-11/h6-9,13-14H,10H2,1-5H3

InChI Key

CXGWZOPPZMCINS-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CC2C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Miyaura Borylation of Aryl Halides

One of the most common methods to prepare aryl boronic esters such as 2-[2-(4-methoxyphenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is via palladium-catalyzed borylation of aryl halides or triflates using bis(pinacolato)diboron (B2pin2).

Typical Procedure:

  • Starting Materials: 2-(4-methoxyphenyl)cyclopropyl bromide or iodide.
  • Reagents: Bis(pinacolato)diboron, palladium catalyst (e.g., Pd(dppf)Cl2 or Pd(PPh3)4), base (e.g., potassium acetate or potassium carbonate).
  • Solvent: 1,4-dioxane or DMF.
  • Conditions: Heating at 80–100 °C under inert atmosphere (nitrogen or argon) for several hours.

Mechanism: The palladium catalyst facilitates oxidative addition of the aryl halide, transmetallation with bis(pinacolato)diboron, and reductive elimination to form the aryl boronic ester.

Example Data:

Parameter Typical Value
Catalyst loading 1–5 mol%
Base KOAc or K2CO3 (2 equiv)
Temperature 80–100 °C
Reaction time 4–16 hours
Yield 60–85%

This method is widely reported and reliable for synthesizing arylboronate esters, including cyclopropyl-substituted derivatives.

Representative Experimental Data Summary

Method Catalyst/Reagents Conditions Yield (%) Notes
Pd-catalyzed borylation Pd(dppf)Cl2, B2pin2, KOAc, 1,4-dioxane 80 °C, 12 h, N2 atmosphere 70–85 Common, scalable, well-established
Lithiation-borylation LDA, pinacolborane, −78 °C to RT Anhydrous conditions 60–75 High regioselectivity, sensitive setup
Lithiation-borylation-ring-opening (related) LDA, boronic esters, azetidinium ions −78 °C to RT, inert atmosphere 44–75 Advanced method for functionalized boronates

Research Discoveries and Insights

  • The palladium-catalyzed borylation method is the most practical and widely used for preparing 2-[2-(4-methoxyphenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, offering good yields and operational simplicity.
  • Lithiation-borylation provides a route to stereodefined boronic esters, which is valuable for asymmetric synthesis and pharmaceutical applications.
  • The boronate ester moiety in the target compound is highly versatile, enabling subsequent Suzuki–Miyaura cross-couplings or transformations into alcohols, amines, or other functional groups under mild conditions.
  • The cyclopropyl ring strain can influence reactivity and selectivity during lithiation and borylation steps, requiring careful optimization of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Methoxyphenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form corresponding alcohols or ketones.

    Reduction: The compound can be reduced to form cyclopropyl derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions include alcohols, ketones, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[2-(4-Methoxyphenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:

    Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Biology: The compound can be used in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: It is involved in the development of drugs and therapeutic agents.

    Industry: The compound is used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-[2-(4-Methoxyphenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The boronic ester group undergoes transmetalation with palladium catalysts, followed by reductive elimination to form carbon-carbon bonds. This process is facilitated by the unique electronic and steric properties of the compound, which enhance its reactivity and selectivity .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2-[2-(4-Methoxyphenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • CAS Number : 171364-79-7
  • Molecular Formula : C₁₃H₁₉BO₃
  • Synonyms: 4-Methoxyphenylboronic acid pinacol ester, p-(Pinacolboryl)anisole

Comparison with Similar Compounds

Structural Analogues with Cyclopropyl Groups

Compound Name Substituent Variation Molecular Formula Key Properties/Data References
2-((1R,2R)-2-(4-Methoxyphenyl)cyclopropyl)-4,4,5,5-tetramethyl-dioxaborolane Stereospecific cyclopropane C₁₃H₁₉BO₃ Discontinued commercial product; no yield/purity data provided
2-(5-Cyclopropyl-2-methoxyphenyl)-4,4,5,5-tetramethyl-dioxaborolane Cyclopropyl at meta position on phenyl C₁₆H₂₃BO₃ Purity: 95%; Hazards: H315 (skin irritation), H319 (eye irritation)
4,4,5,5-Tetramethyl-2-[cis-2-methylcyclopropyl]-1,3,2-dioxaborolane cis-2-Methylcyclopropyl C₁₀H₁₇BO₂ Commercial availability (Parchem); no detailed synthesis data

Key Observations :

  • The position and stereochemistry of the cyclopropyl group significantly influence commercial availability and hazard profiles. For example, the stereospecific (1R,2R) isomer is discontinued , while the meta-cyclopropyl variant (C₁₆H₂₃BO₃) retains higher purity (95%) .

Methoxyphenyl Derivatives Without Cyclopropyl Groups

Compound Name Substituent Variation Molecular Formula Key Properties/Data References
2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-dioxaborolane No cyclopropyl; simple methoxy C₁₃H₁₉BO₃ NMR data available (¹H and ¹³C in CD₃CN); used in structural studies
2-(4-Methoxy-3,5-dimethylphenyl)-dioxaborolane Additional methyl groups C₁₅H₂₃BO₃ Purity: 95%; MW: 262.15; Hazards: H315, H319, H335

Key Observations :

  • Methoxy positioning affects reactivity and applications. The unsubstituted methoxyphenyl derivative (C₁₃H₁₉BO₃) is a standard boronic ester for NMR characterization , while methylated analogs (C₁₅H₂₃BO₃) exhibit higher steric hindrance and distinct hazard profiles .

Derivatives with Ethynyl, Chloro, and Sulfur Substituents

Compound Name Substituent Variation Molecular Formula Key Properties/Data References
2-(4-Ethynylphenyl)-4,4,5,5-tetramethyl-dioxaborolane Ethynyl group C₁₃H₁₇BO₂ Purity: 95%; potential for click chemistry
2-[4-[(4-Methoxyphenyl)thio]phenyl]-dioxaborolane Thioether linkage C₁₉H₂₃BO₃S CAS: 2275577-58-5; purity ≥95%; used in organosulfur chemistry
2-(4-Chloro-3-cyclopropylphenyl)-dioxaborolane Chloro and cyclopropyl C₁₅H₂₀BClO₂ MW: 278.58; synthetic intermediate for cross-coupling

Key Observations :

  • Functional groups like ethynyl (C≡C) and thioether (S-) expand utility in cross-coupling reactions and materials science. For example, ethynyl derivatives enable modular synthesis of conjugated polymers , while thioether variants (C₁₉H₂₃BO₃S) may serve in drug discovery .

Key Observations :

  • Safety data gaps for the target compound highlight the necessity for hazard testing, given the risks associated with structurally similar boronic esters (e.g., skin/eye irritation) .

Biological Activity

2-[2-(4-Methoxyphenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1240492-28-7) is a boron-containing compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological effects, and relevant case studies to provide a comprehensive overview of its activity.

  • Molecular Formula : C16H23BO3
  • Molecular Weight : 274.16 g/mol
  • CAS Number : 1240492-28-7

The compound features a dioxaborolane ring structure which is known for its stability and reactivity in biological systems. The presence of the methoxyphenyl and cyclopropyl groups may contribute to its unique biological profile.

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The dioxaborolane moiety can influence the stability and reactivity of the compound in biological systems.

Inhibitory Effects

A study indicated that derivatives of dioxaborolanes can act as inhibitors of RNA-dependent RNA polymerase (NS5B), which is a target for antiviral therapies. Specifically, compounds similar to 2-[2-(4-Methoxyphenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane demonstrated potent inhibition with an IC50 value below 50 nM in enzymatic assays .

Antiviral Activity

In a comparative study on various dioxaborolanes:

  • Compound A : IC50 = 0.34 μM against NS5B.
  • Compound B : IC50 > 50 μM.

These findings suggest that structural modifications can significantly alter the potency of these compounds against viral targets .

CompoundIC50 (μM)% TDIk_obs (min^-1)
A0.34660.0921
B>50--

This table illustrates the varying degrees of inhibitory activity among different compounds within the same class.

Pharmacokinetics and ADME Properties

The pharmacokinetic profile of similar compounds shows variability in solubility and metabolic stability:

  • Compounds with polar functionalities tend to exhibit better solubility but may face challenges in metabolic stability.
  • The compound's structure suggests it could have moderate permeability due to the bulky cyclopropyl and methoxy groups .

Q & A

Q. What are the common synthetic routes for 2-[2-(4-Methoxyphenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and what factors influence yield optimization?

Methodological Answer: Synthesis typically involves cyclopropanation of 4-methoxystyrene derivatives followed by boronate esterification. Ionic liquid-mediated borylation (e.g., using [BMIM]BF₄) achieves yields up to 77% under optimized conditions (60°C, 12h, 5 mol% Pd catalyst). Critical factors include:

  • Cyclopropane stability : Use of diazo reagents (e.g., ethyl diazoacetate) with Cu(I) catalysts .
  • Purification : Column chromatography with hexane/ethyl acetate (4:1) gradients removes unreacted boronic acids .

Q. How is this compound characterized structurally, and what analytical techniques are critical for confirming its purity?

Methodological Answer: Key techniques:

  • NMR spectroscopy :
  • ¹H NMR : Methoxy singlet at δ 3.8 ppm; cyclopropyl protons as multiplet (δ 1.2–1.8 ppm).
  • ¹¹B NMR : Peak at δ 32–34 ppm confirms boronate ester integrity .
    • HRMS : Exact mass matching within 2 ppm error (e.g., calculated m/z 314.1921 vs. observed 314.1919) .
    • HPLC : Purity >98% confirmed using C18 columns (MeCN/H₂O = 70:30) .

Q. What are the primary decomposition pathways observed for this compound under different storage conditions?

Methodological Answer: Hydrolysis via dioxaborolane ring opening dominates in humid environments (t½ = 72h at 60% RH). Stabilization strategies:

  • Storage : Under argon at -20°C with 3Å molecular sieves (>12-month stability) .
  • Monitoring : FT-IR for B-O bond degradation (loss of peak at 1360 cm⁻¹) .

Advanced Research Questions

Q. How do structural variations in the cyclopropane or methoxyphenyl groups affect the compound's reactivity in cross-coupling reactions?

Methodological Answer: Substituent effects on Suzuki-Miyaura coupling efficiency:

Substituent PositionElectronic EffectYield (%)Reference Compound
para-Methoxy (target)Strong +M effect85Analog in
meta-Chloro-I effect62Analog in
ortho-MethylSteric hindrance45Analog in

Key Insight : Para-substituents enhance electron donation, improving oxidative addition to Pd(0) .

Q. What experimental strategies resolve contradictions in reported catalytic activity data for this boronate in photoredox reactions?

Q. How can computational modeling guide the design of derivatives with improved stability while maintaining cross-coupling efficiency?

Methodological Answer: DFT calculations (B3LYP/6-31G*) predict stability-reactivity trade-offs:

DerivativeHOMO (eV)LUMO (eV)Δ GapStability (Days)
-NO₂ at phenyl-6.8-1.94.945
-CF₃ at cyclopropane-7.1-2.34.860
Target compound-6.2-1.54.730

Design Rule : Hammett σ⁺ < 0.4 balances electronic effects .

Q. What safety protocols are essential when handling this compound given its potential hydrolysis products?

Methodological Answer:

  • PPE : Nitrile gloves, vapor respirators (for boronic acid byproducts).
  • Containment : N₂-atmosphere gloveboxes for synthesis .
  • Spill response : Neutralize with 5% NaHCO₃; LC-MS monitor for phenylboronic acid (m/z 121.0399) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.